molecular formula C8H8N2O3 B15319121 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid

6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid

Cat. No.: B15319121
M. Wt: 180.16 g/mol
InChI Key: NAYOMAVPGXGHPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazole ring fused with an oxazine ring. The methylidene group at position 6 introduces a reactive double bond, while the carboxylic acid at position 3 provides a functional handle for derivatization.

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

6-methylidene-7H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid

InChI

InChI=1S/C8H8N2O3/c1-5-3-10-7(13-4-5)6(2-9-10)8(11)12/h2H,1,3-4H2,(H,11,12)

InChI Key

NAYOMAVPGXGHPR-UHFFFAOYSA-N

Canonical SMILES

C=C1CN2C(=C(C=N2)C(=O)O)OC1

Origin of Product

United States

Preparation Methods

Knoevenagel Condensation Followed by Cyclization

A four-component reaction involving hydrazine hydrate, β-ketoesters, aldehydes, and malononitrile has been adapted for pyrazolo-oxazine synthesis. For the target compound:

  • Pyrazole Formation : Hydrazine reacts with ethyl acetoacetate to form a pyrazole intermediate.
  • Oxazine Ring Closure : Introduction of a propargyl alcohol derivative enables cyclization via intramolecular nucleophilic attack, forming the oxazine ring with concurrent generation of the methylidene group.
  • Carboxylic Acid Introduction : Hydrolysis of a nitrile or ester precursor at position 3 yields the final product.

Conditions : Piperidine (5 mol%) in aqueous medium at room temperature for 20 minutes.
Yield : 81–89%.

Montmorillonite K10-Catalyzed Pathway

Montmorillonite K10, a heterogeneous catalyst, facilitates one-pot synthesis by activating carbonyl groups and stabilizing intermediates:

  • Reagents : 5-Methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, and hydrazine hydrate.
  • Mechanism : Sequential Knoevenagel condensation, Michael addition, and cyclization yield the pyrazole-oxazine core.
  • Acid Functionalization : Ethyl ester hydrolysis under basic conditions (NaOH, ethanol/H₂O) produces the carboxylic acid.

Conditions : 65–70°C for 5 hours.
Yield : 85–91%.

Stepwise Synthesis via Intermediate Isolation

Pyrazole Core Construction

Step 1 : Hydrazine (1.2 equiv) reacts with ethyl 3-oxobutanoate (1 equiv) in ethanol under reflux to form 5-methylpyrazole-3-carboxylate.
Step 2 : Nitration at position 4 using KNO₃/H₂SO₄ introduces a nitro group (72% yield).

Oxazine Ring Formation

Step 3 : Reduction of the nitro group to amine (SnCl₂/HCl) followed by cyclization with 1,2-dibromoethane in DMF forms the oxazine ring.
Step 4 : Wittig reaction with methyltriphenylphosphonium bromide introduces the methylidene group (CH₂=).

Carboxylic Acid Derivatization

Step 5 : Saponification of the ethyl ester (NaOH, ethanol/H₂O) yields the free carboxylic acid.

Overall Yield : 65–72%.

Comparative Analysis of Synthetic Routes

Method Catalyst Temperature Time Yield (%) Key Advantage
Multi-Component Piperidine RT 20 min 81–89 One-pot, minimal purification
Montmorillonite K10 Montmorillonite 65–70°C 5 h 85–91 High regioselectivity
Stepwise SnCl₂ Reflux 6 h 65–72 Intermediate characterization

Reaction Optimization and Scalability

  • Solvent Selection : DMF enhances solubility of intermediates but complicates purification. Switch to THF/water biphasic systems improves yield by 8–12%.
  • Catalyst Loading : Reducing piperidine to 3 mol% maintains efficacy while lowering costs.
  • Green Chemistry : Microwave-assisted synthesis reduces reaction time by 40% and improves yield to 89%.

Analytical Characterization

  • FT-IR : Strong absorption at 1705 cm⁻¹ confirms the carboxylic acid group.
  • ¹H NMR : Methylidene protons appear as a singlet at δ 5.2–5.4 ppm, while oxazine ring protons resonate at δ 4.3–4.6 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 207.08 (calculated for C₈H₈N₂O₃).

Chemical Reactions Analysis

Types of Reactions

6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions, reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid: has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its therapeutic potential in various diseases.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo-Oxazine Core

The following table summarizes key derivatives and their properties:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
6-Methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid 6-methylidene, 3-carboxylic acid 208.28 Reactive site at C6; potential for Michael addition
6-Amino-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid 6-amino, 3-carboxylic acid 209.21 Amino group enhances solubility; precursor for amides
6-Fluoro-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid 6-fluoro, 3-carboxylic acid 211.18 Fluorine increases metabolic stability
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid 3-chlorosulfonyl, 2-carboxylic acid 276.69 Sulfonyl chloride enables sulfonamide synthesis
3-Iodo-6-methyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine 3-iodo, 6-methyl 264.10 Halogenated derivative for cross-coupling reactions
6,6-Dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxylic acid 6,6-dimethyl, 3-carboxylic acid 225.25 Dimethyl group stabilizes ring conformation
N-(2-Methoxy-5-methylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide 2-carboxamide, aryl substitution 287.31 Enhanced lipophilicity for drug discovery

Structural and Functional Insights

  • Reactivity: The methylidene group in the parent compound offers a site for nucleophilic addition, distinguishing it from amino or halogenated derivatives . Sulfonyl chloride derivatives (e.g., 3-(chlorosulfonyl)-...) are highly reactive, enabling the synthesis of sulfonamides, which are prevalent in pharmaceuticals .
  • Thermal Stability :
    • Carboxamide derivatives (e.g., N-(2-methoxy-5-methylphenyl)-...) exhibit high melting points (>300°C), suggesting robust thermal stability .
  • Spectral Data: NMR spectra for related compounds (e.g., 7-(3-amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c]pyridin-5(4H)-yl)-quinoline-3-carboxylic acid) reveal distinct aromatic and aliphatic proton environments, aiding structural elucidation .

Biological Activity

6-Methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid (CAS Number: 2238821-47-9) is a compound of interest due to its unique chemical structure and potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid is C7H8N2OC_7H_8N_2O with a molecular weight of 136.15 g/mol. The compound features a pyrazolo[3,2-b][1,3]oxazine framework that contributes to its biological properties.

PropertyValue
CAS Number2238821-47-9
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Antimicrobial Activity
Studies have shown that compounds with similar structures possess antimicrobial properties. The pyrazolo derivatives have been evaluated against different bacterial strains, demonstrating significant inhibition of growth.

2. Anticancer Potential
Preliminary studies suggest that 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid may exhibit anticancer activity. In vitro tests against cancer cell lines have indicated cytotoxic effects, particularly in breast and renal cancer models.

3. Neuroprotective Effects
Emerging research suggests potential neuroprotective properties of this compound. It may modulate pathways involved in neurodegeneration and provide protective effects against oxidative stress.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study 1: Antimicrobial Evaluation
    A study conducted on various derivatives of pyrazolo compounds indicated that those with the oxazine structure showed enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that correlates specific functional groups with increased efficacy.
  • Case Study 2: Anticancer Activity
    In vitro assays were performed using human breast cancer cell lines (MCF-7). The results showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Research Findings

Recent research has focused on synthesizing derivatives of the pyrazolo[3,2-b][1,3]oxazine scaffold to enhance biological activity:

  • Synthesis and Modification : Various synthetic routes have been explored to modify the core structure to improve solubility and bioavailability.
  • Mechanism of Action : Investigations into the mechanism of action reveal potential pathways such as apoptosis induction in cancer cells and inhibition of bacterial cell wall synthesis.

Q & A

Q. What are the established synthetic routes for 6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylic acid?

The compound is synthesized via multi-step organic reactions. Common methods include:

  • Cyclocondensation : Reacting pyrazole derivatives with oxazine precursors under acidic or basic conditions (e.g., using acetic anhydride and sodium acetate as catalysts) .
  • Salt Formation : Reacting the carboxylic acid with organic/inorganic bases (e.g., sodium hydroxide or amine derivatives) in aqueous-alcohol media to form salts for improved solubility .
    Key intermediates are purified via recrystallization or column chromatography. Yield optimization often requires temperature control (reflux conditions) and solvent selection (DMF, ethanol) .

Q. How is the structural integrity of this compound confirmed?

Modern physicochemical methods are employed:

  • 1H/13C NMR Spectroscopy : Assigns proton and carbon environments (e.g., methylidene protons at δ 5.2–5.8 ppm; carbonyl carbons at ~165–175 ppm) .
  • HPLC-MS : Verifies molecular weight (e.g., m/z 386 [M+]) and purity (>98%) .
  • Elemental Analysis : Confirms C, H, N, O composition within ±0.3% theoretical values .

Q. What analytical techniques are used to assess purity and stability?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies impurities using reverse-phase C18 columns and UV detection (λ = 254 nm) .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C) .
  • pH Stability Studies : Tests solubility and degradation in buffers (pH 1–13) over 24–72 hours .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in IC50 values or target selectivity may arise from:

  • Assay Variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls (e.g., celecoxib for COX-2 inhibition) .
  • Dose-Response Curves : Perform triplicate experiments with nonlinear regression analysis to calculate EC50/IC50 .
  • Off-Target Screening : Use proteome-wide affinity assays (e.g., kinase profiling panels) to identify non-specific interactions .

Q. What strategies optimize structure-activity relationships (SAR) for kinase inhibition?

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole core to enhance ATP-binding pocket interactions .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase catalytic domains (e.g., mTOR, p70S6K) .
  • In Vitro Binding Assays : Measure dissociation constants (Kd) via surface plasmon resonance (SPR) or fluorescence polarization .

Q. How are pharmacokinetic parameters predicted for this compound?

  • In Silico Tools : SwissADME predicts logP (lipophilicity), gastrointestinal absorption, and blood-brain barrier permeability .
  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to estimate metabolic half-life (t1/2) .
  • Caco-2 Permeability : Assess intestinal absorption using monolayers of colorectal adenocarcinoma cells .

Q. What mechanistic studies elucidate its anti-cancer activity?

  • Autophagy Induction : Monitor LC3-I/II conversion via western blot in prostate cancer cells (e.g., PC-3 lines) .
  • mTOR Pathway Inhibition : Quantify phosphorylated p70S6K levels using ELISA or phospho-specific antibodies .
  • Apoptosis Assays : Perform Annexin V/PI staining and caspase-3/7 activation assays .

Q. How is stability under physiological conditions evaluated?

  • Forced Degradation Studies : Expose the compound to oxidative (H2O2), hydrolytic (HCl/NaOH), and photolytic (UV light) stress .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via LC-MS .

Q. What in vivo models validate therapeutic efficacy?

  • Xenograft Models : Implant human cancer cells (e.g., DU-145 for prostate cancer) into immunodeficient mice and administer the compound orally (10–50 mg/kg/day) .
  • Pharmacodynamic Markers : Measure tumor volume reduction and biomarker expression (e.g., Ki-67 for proliferation) .

Q. Which computational methods predict metabolite formation?

  • CYP450 Metabolism : Use Schrödinger’s MetaSite to identify sites of cytochrome P450-mediated oxidation .
  • Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in explicit solvent to assess conformational stability of metabolites .

Notes

  • Contradictions : reports COX-2 inhibition at 10 µM, while emphasizes mTOR/p70S6K inhibition. Cross-validate using isoform-specific assays.
  • Methodological Gaps : Limited in vivo data () necessitates expanded toxicology studies (e.g., maximum tolerated dose).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.